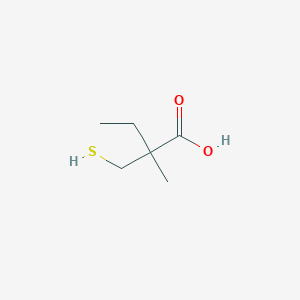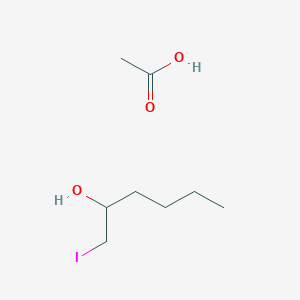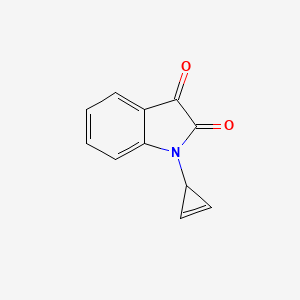
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropene ring fused to an indole core, which imparts unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione typically involves the use of enoldiazoketones. These compounds undergo catalytic rearrangement to form the desired cyclopropene derivatives. The reaction conditions often involve the use of rhodium catalysts, which facilitate the rearrangement process. For example, enoldiazoketones can be prepared from commercially available acetophenones through a three-step procedure .
Análisis De Reacciones Químicas
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents can be introduced into the indole ring.
Cycloaddition: The cyclopropene ring can participate in cycloaddition reactions, forming various cyclic products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The cyclopropene ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations and interactions.
Comparación Con Compuestos Similares
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1H-indole-2,3-dione: Lacks the cyclopropene ring, resulting in different reactivity and applications.
1-(Cycloprop-2-en-1-yl)-1H-indole: Similar structure but without the dione functionality, leading to different chemical properties.
Cycloprop-2-en-1-yl ketones: These compounds share the cyclopropene ring but differ in the rest of the structure, affecting their reactivity and applications.
Propiedades
Número CAS |
669078-31-3 |
|---|---|
Fórmula molecular |
C11H7NO2 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
1-cycloprop-2-en-1-ylindole-2,3-dione |
InChI |
InChI=1S/C11H7NO2/c13-10-8-3-1-2-4-9(8)12(11(10)14)7-5-6-7/h1-7H |
Clave InChI |
WYTHWVCEWJJIFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


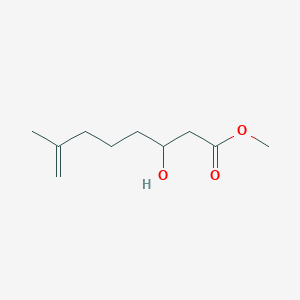
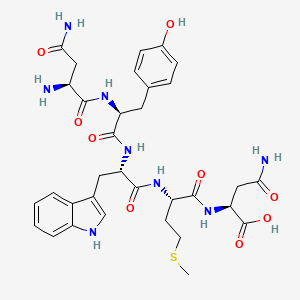
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
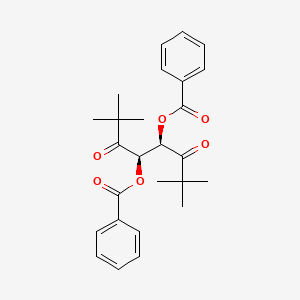
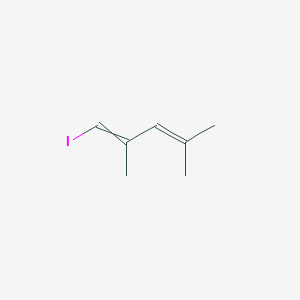
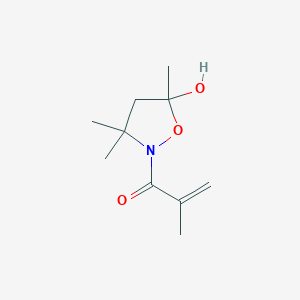
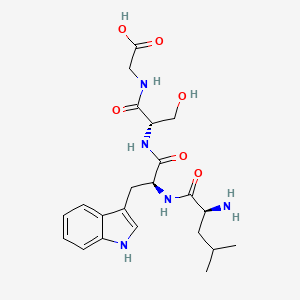
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)
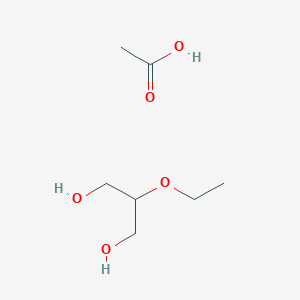
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
